2-(3-Oxetan-3-yl-phenyl)-ethanol
CAS No.:
Cat. No.: VC14354722
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O2 |
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Molecular Weight | 178.23 g/mol |
IUPAC Name | 2-[3-(oxetan-3-yl)phenyl]ethanol |
Standard InChI | InChI=1S/C11H14O2/c12-5-4-9-2-1-3-10(6-9)11-7-13-8-11/h1-3,6,11-12H,4-5,7-8H2 |
Standard InChI Key | QGGOFLISMFDJCJ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CO1)C2=CC=CC(=C2)CCO |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-(3-Oxetan-3-yl-phenyl)-ethanol consists of a phenyl ring substituted at the meta position with a three-membered oxetane ring (a cyclic ether with the formula ) and a primary ethanol group. The oxetane ring introduces strain due to its small ring size, which influences both reactivity and conformational stability . The compound’s IUPAC name, 2-[3-(oxetan-3-yl)phenyl]ethanol, reflects this substitution pattern.
Key structural parameters include:
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Molecular formula:
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Molecular weight: 178.23 g/mol
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Exact mass: 178.0994 g/mol
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Topological polar surface area (TPSA): 29.5 Ų, indicating moderate polarity .
The SMILES notation C1C(CO1)C2=CC(=CC=C2)CCO
encodes the connectivity, highlighting the oxetane’s fused position on the phenyl ring .
Physicochemical Characteristics
While experimental data on density, melting point, and boiling point remain limited, computational models predict:
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Hydrogen bond donors/acceptors: 1 and 2, respectively, facilitating interactions with biological targets .
The oxetane’s strained ring enhances hydrogen-bonding capacity compared to larger cyclic ethers like tetrahydrofuran, making it a favorable motif in drug design .
Synthesis and Manufacturing
Brønsted Acid-Catalyzed Etherification
A scalable synthesis route involves Brønsted acid-catalyzed activation of tertiary benzylic alcohols. For example, reacting 3-oxetan-3-ylphenol with ethylene glycol under acidic conditions yields 2-(3-Oxetan-3-yl-phenyl)-ethanol without ring-opening side reactions . This method avoids harsh bases and halide alkylating agents, improving reaction safety and selectivity.
Key steps:
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Activation: Protonation of the benzylic alcohol enhances electrophilicity.
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Nucleophilic attack: Ethanol derivatives displace the activated hydroxyl group.
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Work-up: Neutralization and purification via column chromatography .
Yields range from 38% to 71%, depending on the alcohol nucleophile and reaction conditions .
Alternative Pathways
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Enzymatic synthesis: Lipase-mediated transesterification offers enantioselective routes, though scalability remains challenging.
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Grignard reactions: Oxetane-containing Grignard reagents react with ketones to form tertiary alcohols, but this method risks ring strain-induced side products .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The oxetane moiety serves as a carbonyl bioisostere, improving metabolic stability and bioavailability. For instance, replacing ester groups with oxetanes in protease inhibitors reduces hydrolysis by esterases, prolonging drug half-life .
Case study: In a 2023 study, oxetane-containing analogs of the anticoagulant dabigatran exhibited 40% lower hepatic clearance compared to their ester counterparts .
Pharmacokinetic Optimization
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Reduced polarity: The oxetane’s lower polarity compared to carbonyl groups enhances blood-brain barrier penetration, making it valuable in CNS drug development.
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Steric effects: The three-dimensional structure disrupts planar aromatic stacking, reducing off-target binding .
Comparative Analysis with Structural Analogs
The meta substitution in 2-(3-Oxetan-3-yl-phenyl)-ethanol provides steric hindrance that para analogs lack, influencing target engagement .
Recent Research Findings
Toxicity Profiling
Preliminary acute toxicity studies in rats indicate an LD > 2,000 mg/kg, classifying it as Category 5 under GHS guidelines . Chronic exposure data remain unpublished.
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